Home > Products > Screening Compounds P13537 > N-1,3-benzodioxol-5-yl-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea
N-1,3-benzodioxol-5-yl-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea -

N-1,3-benzodioxol-5-yl-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea

Catalog Number: EVT-4616348
CAS Number:
Molecular Formula: C21H17N7O3
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a novel, potent, and orally active non-peptide bradykinin B1 receptor antagonist. It exhibits high selectivity for the B1 receptor over the B2 receptor (500- to 1000-fold). SSR240612 effectively inhibits the binding of [3H]Lys0-des-Arg9-BK to the B1 receptor in human fibroblast MRC5 and to recombinant human B1 receptor expressed in human embryonic kidney cells. It also demonstrates antagonistic effects against des-Arg9-BK-induced contractions in isolated rabbit aorta and rat ileum mesenteric plexus. In vivo studies show SSR240612 inhibits des-Arg9-BK-induced paw edema in mice and reduces capsaicin-induced ear edema. Furthermore, it protects against tissue damage and neutrophil accumulation in the rat intestine following splanchnic artery occlusion/reperfusion. SSR240612 also demonstrates efficacy in inhibiting thermal hyperalgesia induced by UV irradiation and the late phase of nociceptive response to formalin in rats. Finally, it prevents neuropathic thermal pain induced by sciatic nerve constriction in rats.

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative characterized by the presence of an intramolecular N-H...O hydrogen bond and a weak C-H...O hydrogen bond, contributing to the formation of a C10 chain motif in its crystal structure. The 6-amino-1,3-benzodioxol-5-yl moieties participate in π-π stacking interactions.

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: This compound, another chalcone derivative, features two molecules in its asymmetric unit. Its supramolecular structure is notable for the formation of a centrosymmetric hydrogen-bonded tetramer with an R8(4)(16) motif.

1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-en-1-one, 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one.

Compound Description: These three chalcone derivatives exhibit polarized molecular-electronic structures and contain an intramolecular N—H⋯O hydrogen bond. They form various intermolecular interactions, including N—H⋯O, C—H⋯π(arene), and π–π stacking, leading to distinct supramolecular arrangements.

CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide]

Compound Description: CDPPB is the first centrally active, positive allosteric modulator of the rat and human metabotropic glutamate receptor 5 (mGluR5). In cultured rat astrocytes, CDPPB potentiates mGluR5-mediated responses with an EC50 value of 77 ± 15 nM. It also displays a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5.

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is an analog of CDPPB with improved potency as an mGluR5 positive allosteric modulator. It demonstrates a Ki value of 156 ± 29 nM in binding assays and an EC50 value of 9.6 ± 1.9 nM in functional assays in rat cortical astrocytes. The enhanced potency is attributed to the presence of electronegative aromatic substituents in the para-position of the benzamide moiety and a halogen atom in the ortho-position of the 1-phenyl ring.

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1) and (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: Compound 1 exhibits antipsychotic-like effects in animal models without interacting with dopamine receptors. Metabolic studies indicate its conversion to compound 2, which shows activity in behavioral tests but also exhibits toxicity.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: Compound 41 inhibits conditioned avoidance responding in both rats and monkeys. Notably, it does not induce dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects, unlike conventional antipsychotic drugs.

,3-dimethylbenzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

Compound Description: This compound is formed through ring closure during attempts to synthesize the 2-fluorophenyl analog of compound 2.

Properties

Product Name

N-1,3-benzodioxol-5-yl-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea

Molecular Formula

C21H17N7O3

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H17N7O3/c29-21(25-16-6-7-17-18(12-16)31-13-30-17)24-15-4-2-14(3-5-15)23-19-8-9-20(27-26-19)28-11-1-10-22-28/h1-12H,13H2,(H,23,26)(H2,24,25,29)

InChI Key

MBIACLUVMCTMCR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.